

Application Note: UHPLC Method for the Quantification of Meranzin Hydrate

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Compound of Interest

Compound Name: Meranzin hydrate

Cat. No.: B15591074

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Introduction

Meranzin hydrate is a naturally occurring coumarin found in various plant species, notably within the Citrus genus.[1] As a bioactive compound, it has garnered interest for its potential therapeutic properties, including anti-depressant and anti-atherosclerosis effects. Accurate and precise quantification of **Meranzin hydrate** in plant extracts and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and formulation development. This application note details a robust Ultra-High-Performance Liquid Chromatography (UHPLC) method for the quantification of **Meranzin hydrate**.

Principle

This method utilizes reversed-phase UHPLC coupled with UV or mass spectrometry detection to achieve rapid and efficient separation and quantification of **Meranzin hydrate**. The methodology is based on established protocols for the analysis of structurally related coumarins and furanocoumarins.[2][3][4][5][6][7] The protocol has been designed to be stability-indicating, allowing for the separation of **Meranzin hydrate** from potential degradation products.

Materials and Reagents

- **Meranzin hydrate** analytical standard (≥95.0% purity)

- Acetonitrile (HPLC or UHPLC grade)
- Methanol (HPLC or UHPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water (18.2 MΩ·cm)
- C18 solid-phase extraction (SPE) cartridges

Equipment

- UHPLC system with a binary pump, autosampler, and column oven
- Photodiode Array (PDA) detector or a Mass Spectrometer (MS)
- Analytical balance
- Vortex mixer
- Centrifuge
- pH meter

Experimental Protocols

Standard Solution Preparation

- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Meranzin hydrate** analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to final concentrations ranging from 0.1 µg/mL to 100 µg/mL.

Sample Preparation (from Plant Material)

- Extraction:
 - Weigh 1 g of finely ground and dried plant material.

- Add 20 mL of 80:20 (v/v) methanol/water solution.
- Sonicate for 30 minutes in an ultrasonic bath.
- Centrifuge the mixture at 4000 rpm for 15 minutes.
- Collect the supernatant. Repeat the extraction process on the pellet twice more.
- Pool the supernatants.
- Solid-Phase Extraction (SPE) Cleanup:
 - Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
 - Load the pooled supernatant onto the SPE cartridge.
 - Wash the cartridge with 5 mL of water to remove polar impurities.
 - Elute the coumarins with 5 mL of methanol.
- Final Sample Preparation:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 1 mL of the initial mobile phase.
 - Filter the solution through a 0.22 μ m syringe filter into a UHPLC vial.

UHPLC Method Parameters

Parameter	Recommended Conditions
Column	C18, 1.8 μ m, 2.1 x 100 mm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	0-1 min: 10% B; 1-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-20 min: 10% B
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	2 μ L
PDA Detection	200-400 nm, Quantification at λ_{max} of Meranzin hydrate
MS Detection (Optional)	Electrospray Ionization (ESI), Positive Mode, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of the transition for Meranzin hydrate (C ₁₅ H ₁₈ O ₅ , MW: 278.30)

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.

Validation Parameter	Expected Results
Linearity	$R^2 > 0.999$ over the concentration range
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1
Accuracy (% Recovery)	98-102%
Precision (% RSD)	< 2% for both repeatability and intermediate precision
Specificity	No interference from blank matrix or known impurities at the retention time of Meranzin hydrate

Data Presentation

The quantitative data for method validation should be summarized in the following tables for clear comparison.

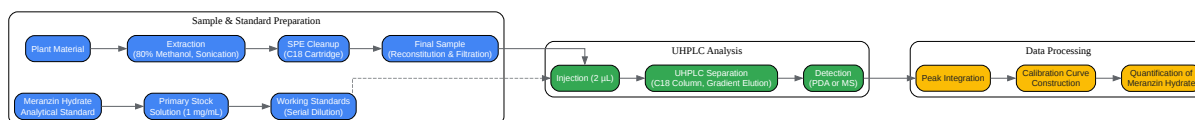
Table 1: Linearity Data for **Meranzin Hydrate** Quantification

Concentration (µg/mL)	Peak Area (Mean ± SD, n=3)
0.1	
0.5	
1.0	
5.0	
10.0	
25.0	
50.0	
100.0	
Correlation Coefficient (R^2)	

Table 2: LOD, LOQ, Accuracy, and Precision Data

Parameter	Result
LOD (µg/mL)	
LOQ (µg/mL)	
Accuracy (% Recovery at 3 levels)	
Repeatability (% RSD, n=6)	
Intermediate Precision (% RSD, n=6)	

Visualization of Experimental Workflow



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